molecular formula C11H17N3O2 B13561096 2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

Cat. No.: B13561096
M. Wt: 223.27 g/mol
InChI Key: SFBMOIYHETULRL-UHFFFAOYSA-N
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Description

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction may start with the condensation of a piperidine derivative with a pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can help in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-one
  • tert-Butyl 2’-(tert-butyl)-7’-oxo-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-1-carboxylate

Uniqueness

2’-Methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is unique due to its specific spiro linkage and the combination of piperidine and pyrano[3,2-c]pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C11H15N3O2C_{11}H_{15}N_{3}O_{2} with a molecular weight of 221.26 g/mol. It features a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyrazole moiety, contributing to its distinct chemical behavior and biological properties.

PropertyValue
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
IUPAC Name2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one
InChIInChI=1S/C11H15N3O2/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11/h7,12H,2-6H2,1H3
InChI KeyAMJLDJBNJSJTLH-UHFFFAOYSA-N
Canonical SMILESCN1C=C2C(=N1)C(=O)CC3(O2)CCNCC3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spiro linkage and heterocyclic rings enhance its binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anticancer Activity:
Studies have indicated that derivatives of spiropyrazoline compounds exhibit significant anticancer properties. For instance, in vitro tests showed that certain derivatives can induce cell cycle arrest in the G2/M phase in various cancer cell lines (HL60, MCF7), highlighting their potential as anticancer agents . The mechanism involves the degradation of the PARP1 enzyme and interaction with DNA .

2. Antioxidant Properties:
The compound's structural features suggest potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.

3. Anti-inflammatory Effects:
Spiropyrazoline derivatives have demonstrated anti-inflammatory properties in various studies. The inhibition of pro-inflammatory cytokines and enzymes contributes to their therapeutic potential in treating inflammatory conditions .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving spiropyrazoline derivatives assessed their cytotoxic effects on several cancer cell lines. The results indicated that compounds with a methyl group at specific positions exhibited enhanced cytotoxicity compared to their parent compounds. Notably, these derivatives were effective against leukemia cell lines and showed minimal toxicity towards normal cells .

Case Study 2: Mechanistic Insights
In silico docking studies have suggested that these compounds can bind effectively to the active sites of target proteins such as PARP1. This binding affinity was accompanied by significant biological effects observed in vitro, including apoptosis induction in cancer cells .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-methylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol

InChI

InChI=1S/C11H17N3O2/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11/h7-8,12,15H,2-6H2,1H3

InChI Key

SFBMOIYHETULRL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(CC3(O2)CCNCC3)O

Origin of Product

United States

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